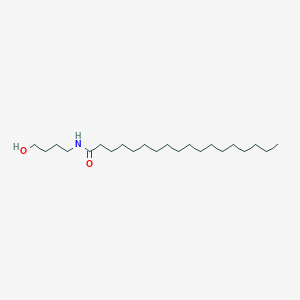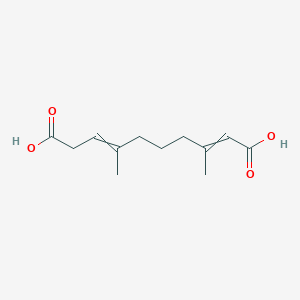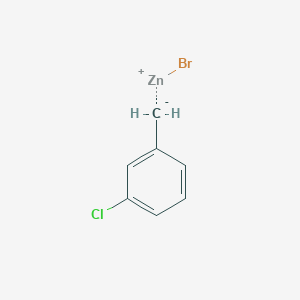
Calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide” is a complex chemical entity that combines multiple elements and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of calcium, potassium, carbonic acid, hydrogen phosphate, and hydroxide under controlled conditions. One common method is the reaction of calcium carbonate with potassium hydrogen phosphate in the presence of carbonic acid and hydroxide ions. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using readily available raw materials such as calcium carbonate, potassium hydroxide, and phosphoric acid. The process may include steps such as mixing, heating, and filtration to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one functional group is replaced by another.
Acid-Base Reactions: Involving the transfer of protons between reactants.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and concentration of reactants.
Major Products Formed
The major products formed from reactions involving this compound can include salts, water, and gases such as carbon dioxide. For example, the reaction with hydrochloric acid may produce calcium chloride, potassium chloride, water, and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various reactions and as a buffer in solution preparation. Its unique combination of elements makes it valuable for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound can be used to study cellular processes and enzyme activities. It may also be used in the preparation of culture media and as a supplement in nutrient solutions.
Medicine
In medicine, this compound has potential applications in drug formulation and delivery. It may be used as an excipient in pharmaceutical preparations and as a component in diagnostic assays.
Industry
In industry, this compound is used in the production of fertilizers, detergents, and other chemical products. Its buffering capacity and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as a buffer, maintaining pH balance by neutralizing excess acids or bases. In chemical reactions, it can participate in electron transfer processes, facilitating oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include calcium carbonate, potassium carbonate, and calcium phosphate. These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
The uniqueness of “Calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide” lies in its combination of multiple functional groups and elements, which provides a wide range of chemical and biological activities. This makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
173525-25-2 |
|---|---|
Formule moléculaire |
CH4CaKO8P |
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide |
InChI |
InChI=1S/CH2O3.Ca.K.H3O4P.H2O/c2-1(3)4;;;1-5(2,3)4;/h(H2,2,3,4);;;(H3,1,2,3,4);1H2/q;+2;+1;;/p-3 |
Clé InChI |
DKTRDBBTQDYUKW-UHFFFAOYSA-K |
SMILES canonique |
C(=O)(O)O.[OH-].OP(=O)([O-])[O-].[K+].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)


![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)


